Batch‑Resolved Analytical QC Documentation vs. General Purity Claim
Bidepharm supplies 1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane at a standard purity of 98% and explicitly provides batch‑specific analytical data – NMR, HPLC, and GC spectra – for each production lot . In contrast, the major alternative supplier Leyan lists the same nominal purity (98%) but does not offer downloadable or batch‑resolved QC reports on the product page . This difference directly impacts the traceability and reproducibility of downstream syntheses.
| Evidence Dimension | Availability of batch‑specific QC documentation |
|---|---|
| Target Compound Data | Bidepharm: 98% purity, batch NMR, HPLC, GC included |
| Comparator Or Baseline | Leyan: 98% purity, no batch QC reports on product page |
| Quantified Difference | QC documentation absent vs. present; purity specification identical |
| Conditions | Product pages accessed for CAS 2327212-35-9 |
Why This Matters
For med‑chem teams requiring lot‑to‑lot consistency, the availability of batch QC data reduces the risk of synthetic failure and eliminates the need for in‑house re‑characterization, directly accelerating library production timelines.
